

# Thermodynamic Profile of 1-Methoxypropane: A Technical Guide

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## Compound of Interest

Compound Name: **1-methoxypropane**

Cat. No.: **B14500535**

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1-methoxypropane** (also known as methyl propyl ether), a solvent with historical use as a general anesthetic. The data presented herein is crucial for understanding its behavior in chemical reactions, for process design, and for safety assessments in laboratory and industrial settings. This document summarizes key quantitative data in structured tables, details plausible experimental methodologies for their determination, and includes a visualization of a common synthesis pathway.

## Core Thermodynamic Data

The following tables summarize the essential thermodynamic data for **1-methoxypropane**, compiled from critically evaluated sources.

Table 1: Standard Molar Enthalpy and Entropy

Property	Value	Units	Source
Standard Molar Enthalpy of Formation (Liquid, 298.15 K)	$-284.5 \pm 1.3$	kJ/mol	[NIST Web Thermo Tables (WTT)]
Standard Molar Enthalpy of Formation (Gas, 298.15 K)	$-238.02 \pm 0.85$	kJ/mol	[NIST Chemistry Webbook]
Standard Molar Entropy (Liquid, 298.15 K)	228.9	J/mol·K	[NIST Web Thermo Tables (WTT)]
Standard Molar Entropy (Ideal Gas, 298.15 K, 101.325 kPa)	$335.8 \pm 3.4$	J/mol·K	[NIST Web Thermo Tables (WTT)]

Table 2: Heat Capacity

Phase	Temperature (K)	Value	Units	Source
Liquid	298.15	167.3	J/mol·K	[NIST Web Thermo Tables (WTT)]
Ideal Gas	298.15	102.1	J/mol·K	[NIST Web Thermo Tables (WTT)]

Table 3: Vapor Pressure

Temperature (K)	Pressure (kPa)
273.15	34.6
293.15	78.9
311.9 (Boiling Point)	101.325

Note: Vapor pressure data can be calculated using the Antoine Equation parameters provided by the NIST Chemistry Webbook.

## Experimental Protocols

While specific experimental reports for the cited data are not publicly available, the following sections describe the standard, high-precision methodologies typically employed for the determination of these thermodynamic properties for organic liquids like **1-methoxypropane**.

### Determination of Standard Molar Enthalpy of Formation by Combustion Calorimetry

The standard molar enthalpy of formation of **1-methoxypropane** is determined indirectly through the measurement of its enthalpy of combustion using a static bomb calorimeter.

Methodology:

- Sample Preparation: A high-purity sample of **1-methoxypropane** (typically >99.9 mol%) is used. A known mass of the liquid is encapsulated in a combustible container with a low and well-characterized heat of combustion, such as a polyester bag or a gelatin capsule. A cotton fuse of known mass and energy of combustion is attached.
- Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction of the final state to standard conditions. The bomb is then pressurized with a large excess of pure oxygen (typically to 30 atm).

- **Measurement:** The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire assembly is allowed to reach thermal equilibrium. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer). The sample is ignited by passing an electric current through an ignition wire. The combustion reaction is rapid and complete. The temperature of the calorimeter system is recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by extrapolating the pre- and post-combustion temperature-time data to the time of ignition. The energy equivalent of the calorimeter (the calorimeter constant) is determined in separate experiments by burning a standard reference material, such as benzoic acid, under identical conditions. The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after accounting for the contributions from the ignition energy, the fuse, and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of  $\text{CO}_2$  and  $\text{H}_2\text{O}$  to calculate the standard enthalpy of formation of **1-methoxypropane** using Hess's Law.

## Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid **1-methoxypropane** as a function of temperature is determined using a high-precision adiabatic calorimeter.

Methodology:

- **Sample Preparation:** A degassed, high-purity sample of **1-methoxypropane** is introduced into a hermetically sealed sample vessel of known heat capacity. The mass of the sample is determined accurately.
- **Calorimeter Setup:** The sample vessel is placed within a series of concentric, electrically heated adiabatic shields in a high-vacuum chamber. Thermocouples or resistance thermometers are used to monitor the temperature difference between the sample vessel and the inner adiabatic shield.
- **Measurement:** A precisely measured quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in its temperature (typically 1-5 K). During

During this heating period, the temperatures of the surrounding adiabatic shields are continuously and automatically adjusted to be as close as possible to the temperature of the sample vessel. This minimizes heat exchange between the vessel and its surroundings to a negligible level. The temperature of the sample vessel is measured before and after the energy input, once thermal equilibrium is re-established.

- **Data Analysis:** The heat capacity of the sample is calculated from the amount of electrical energy supplied, the measured temperature rise, and the known heat capacity of the sample vessel. Measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

## Determination of Vapor Pressure by the Static Method

The vapor pressure of **1-methoxypropane** is measured as a function of temperature using a static apparatus.

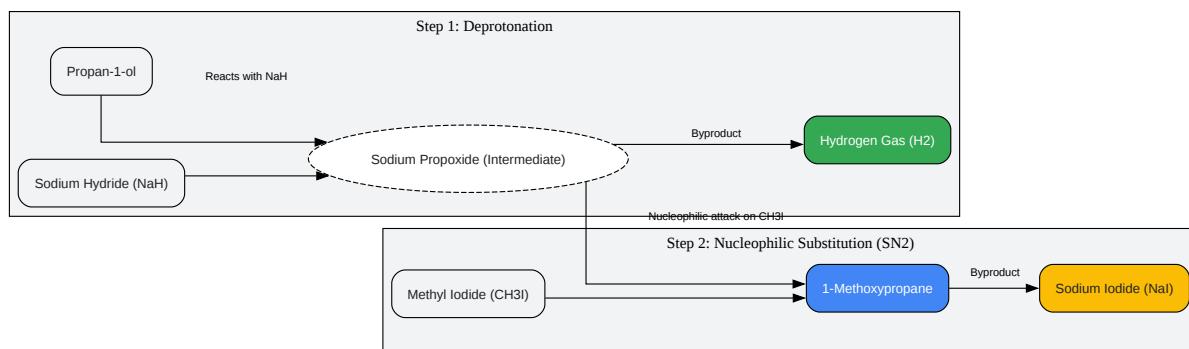
Methodology:

- **Sample Preparation:** A high-purity sample of **1-methoxypropane** is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
- **Apparatus Setup:** A known amount of the degassed sample is introduced into a thermostatted equilibrium cell connected to a pressure-measuring device (e.g., a capacitance diaphragm gauge or a mercury manometer). The temperature of the equilibrium cell is controlled to a high precision (e.g.,  $\pm 0.01$  K) using a liquid bath.
- **Measurement:** The sample is allowed to reach thermal and phase equilibrium at a set temperature. The pressure of the vapor in equilibrium with the liquid is then measured. This process is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.
- **Data Analysis:** The experimental data are fitted to a suitable vapor pressure equation, such as the Antoine or the Wagner equation, to provide a continuous representation of the vapor pressure as a function of temperature.

## Visualization of a Key Chemical Process

As a simple ether, **1-methoxypropane** does not participate in complex signaling pathways.

However, a fundamental reaction for its synthesis is the Williamson ether synthesis. The following diagram illustrates this process.



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Caption: Williamson ether synthesis of **1-methoxypropane**.

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